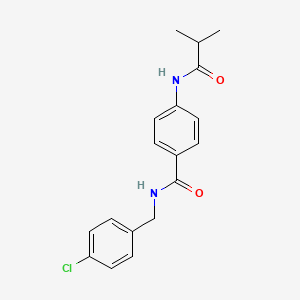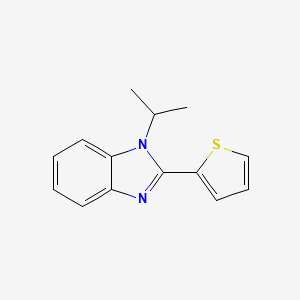
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine, also known as CBP, is a chemical compound that has been the subject of scientific research due to its potential use in medicine. CBP belongs to the family of piperazine compounds, which are known for their diverse biological activities and therapeutic potential. In
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain such as dopamine and serotonin. 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to bind to various receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to reduce the activity of the mesolimbic dopamine system, which is believed to be overactive in schizophrenia. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to increase the activity of the serotonergic system, which is involved in the regulation of anxiety and mood.
実験室実験の利点と制限
One advantage of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine. One direction is to further explore its potential use as an anticancer agent by studying its mechanism of action and efficacy in various cancer types. Another direction is to investigate its potential use as a therapeutic agent in other neurological and psychiatric disorders such as depression and bipolar disorder. Additionally, future research could focus on developing new analogs of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine with improved solubility and pharmacokinetic properties.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine involves the reaction of 2-chlorobenzylamine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is typically around 50-60%, and the purity can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as cancer, schizophrenia, and anxiety disorders. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have antipsychotic effects by modulating the activity of dopamine receptors. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have anxiolytic effects by modulating the activity of serotonin receptors.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGJSJQOZDXYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)


![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)
![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)
![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)